Tert-butyl 1-(aminomethyl)pyrrolidine-3-carboxylate is a chemical compound with the molecular formula and a molecular weight of 200.28 g/mol. This compound is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is commonly utilized in organic synthesis and medicinal chemistry due to its versatile reactivity and stability . The compound is also known by its IUPAC name, which highlights its functional groups and structure.
Tert-butyl 1-(aminomethyl)pyrrolidine-3-carboxylate falls under the category of carboxylic acid derivatives and amines. Its structure features a tert-butyl group, an aminomethyl substituent, and a carboxylate functional group, making it an important intermediate in organic synthesis.
The synthesis of tert-butyl 1-(aminomethyl)pyrrolidine-3-carboxylate typically involves the following steps:
The reaction mechanism generally involves nucleophilic attack by the nitrogen atom of pyrrolidine on the carbonyl carbon of tert-butyl chloroformate, followed by subsequent steps that yield the carboxylate product.
The molecular structure of tert-butyl 1-(aminomethyl)pyrrolidine-3-carboxylate can be represented by the following structural formula:
Tert-butyl 1-(aminomethyl)pyrrolidine-3-carboxylate participates in various chemical reactions:
Common reagents for substitution reactions include alkyl halides and acyl chlorides, typically conducted in polar aprotic solvents like dimethylformamide or dichloromethane. Deprotection reactions often involve trifluoroacetic acid in conjunction with scavengers like triethylsilane to facilitate Boc removal .
The mechanism of action for tert-butyl 1-(aminomethyl)pyrrolidine-3-carboxylate primarily revolves around its ability to participate in nucleophilic reactions due to the presence of the amine functional group. This reactivity allows it to function as an intermediate in various synthetic pathways, particularly in the construction of more complex molecules in medicinal chemistry.
The melting point and boiling point have not been explicitly provided but are generally characteristic of similar compounds within this chemical class.
Tert-butyl 1-(aminomethyl)pyrrolidine-3-carboxylate has several scientific uses:
Tert-butyl 1-(aminomethyl)pyrrolidine-3-carboxylate (CAS: 270912-72-6) is a N-Boc-protected pyrrolidine derivative featuring two critical functional handles: a tert-butyloxycarbonyl (Boc)-protected secondary amine and a primary aminomethyl group. Its molecular formula is C₁₀H₂₀N₂O₂ (molecular weight: 200.28 g/mol). The pyrrolidine ring adopts an envelope conformation, reducing ring strain and enabling chiral discrimination at C3. The Boc group enhances solubility in organic solvents and facilitates deprotection under mild acidic conditions, while the primary amine serves as a nucleophile for condensation reactions. Key identifiers include:
CC(C)(C)OC(=O)N1CCC(CN)C1 [4] OGCCBDIYOAFOGK-UHFFFAOYSA-N MFCD01861798 [2] [4] Table 1: Core Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Topological Polar Surface Area | 55.56 Ų | Ertl et al. (2000) |
| Consensus LogP | 1.02 | Hybrid (5 methods) |
| Hydrogen Bond Acceptors | 3 | PubChem |
| Hydrogen Bond Donors | 1 | PubChem |
| Rotatable Bonds | 4 | PubChem |
| Fractional Csp³ | 0.9 | PubChem |
The C3 position of the pyrrolidine ring is a stereogenic center, generating (R) and (S) enantiomers. This stereochemistry influences interactions with biological targets (e.g., enzymes, receptors) and determines physicochemical behaviors like solubility and crystallinity. Commercial synthesis typically yields the racemate, though enantioselective routes are feasible. Over 2,150 pyrrolidine-based building blocks are cataloged, highlighting the scaffold’s versatility for generating stereochemically diverse libraries [3]. Computational studies predict high gastrointestinal absorption and blood-brain barrier permeability (LogBB > 0.3), making it valuable for CNS-targeting therapeutics [4].
Table 2: Stereochemical Impact on Properties
| Parameter | Value | Significance |
|---|---|---|
| Chiral Centers | 1 (C3) | Enables enantiomer-specific bioactivity |
| Predicted BBB Permeation | Yes (BOILED-Egg model) | Suits neuropharmacological applications |
| Aqueous Solubility | 13.5 mg/mL (ESOL) | Facilitates aqueous reaction conditions |
| Scaffold Analogues | >2,150 (Bemis-Murcko) | Supports high-throughput screening |
CAS No.: 1254-35-9
CAS No.: 32986-79-1
CAS No.: 2128735-28-2
CAS No.: 39015-77-5